Ethyl 4-(1,1-difluoroethyl)picolinate
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Overview
Description
Ethyl 4-(1,1-difluoroethyl)picolinate is a chemical compound with the molecular formula C10H11F2NO2 It is an ester derivative of picolinic acid, where the ethyl group is attached to the carboxyl group and the 1,1-difluoroethyl group is attached to the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,1-difluoroethyl)picolinate typically involves the esterification of 4-(1,1-difluoroethyl)picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,1-difluoroethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the 1,1-difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(1,1-difluoroethyl)picolinic acid, while reduction could produce 4-(1,1-difluoroethyl)picolinyl alcohol.
Scientific Research Applications
Ethyl 4-(1,1-difluoroethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(1,1-difluoroethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1,1-difluoroethyl group can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Ethyl 4-(1,1-difluoroethyl)picolinate can be compared with other similar compounds, such as:
Ethyl picolinate: Lacks the 1,1-difluoroethyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.
4-(1,1-Difluoroethyl)picolinic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 4-(1,1-difluoroethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-9(14)8-6-7(4-5-13-8)10(2,11)12/h4-6H,3H2,1-2H3 |
InChI Key |
DLRVHGARHHPPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(C)(F)F |
Origin of Product |
United States |
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